4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1047654-57-8
Cat. No.: VC2827671
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047654-57-8 |
|---|---|
| Molecular Formula | C12H12F3NO2 |
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18) |
| Standard InChI Key | CDBDQHBPLLUGEZ-UHFFFAOYSA-N |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid consists of a pyrrolidine ring with a carboxylic acid group at position 3 and a phenyl ring with a trifluoromethyl group at position 2 attached to position 4 of the pyrrolidine ring. The specific stereochemistry commonly found in research and commercial applications is the (3S,4R) configuration, indicating the spatial arrangement of the substituents on the pyrrolidine ring. This trans configuration is important for its biological activity and applications in medicinal chemistry.
Physical and Chemical Properties
The compound exhibits several notable physicochemical properties that affect its behavior in biological systems and its utility in chemical synthesis. Based on available data, the following properties have been determined:
| Property | Value | Notes |
|---|---|---|
| CAS Number | 1049978-59-7 | For (3S,4R) isomer |
| Molecular Formula | C₁₂H₁₂F₃NO₂ | |
| Molecular Weight | 259.22 g/mol | |
| Boiling Point | 369.8±42.0 °C | Predicted value |
| Density | 1.331±0.06 g/cm³ | Predicted value |
| pKa | 3.63±0.40 | Predicted value |
| Recommended Storage | Sealed, dry, room temperature |
These properties highlight the compound's relatively high boiling point, which is characteristic of organic acids with aromatic substituents and a pyrrolidine ring structure. The presence of the trifluoromethyl group contributes to the compound's lipophilicity and affects its acid-base properties .
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
-
(3S,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (IUPAC name)
-
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
-
(3S,4R)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid
-
3-Pyrrolidinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, (3S,4R)-
-
(±)-trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride (for the racemic mixture hydrochloride salt)
Synthesis and Preparation Methods
Trifluoromethylation Strategies
Applications and Research Significance
Role in Chemical Research
This compound represents an important building block in organic synthesis and medicinal chemistry. The pyrrolidine ring with a carboxylic acid functional group provides opportunities for further derivatization, while the trifluoromethylphenyl moiety contributes unique electronic and steric properties that can influence molecular interactions.
The stereochemistry of the compound is particularly significant, as the (3S,4R) configuration may confer specific biological activities that differ from other stereoisomers. This stereoselectivity is often crucial in drug development, where the spatial arrangement of substituents can dramatically affect receptor binding and pharmacological activity.
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding the properties and potential applications of 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid:
| Compound | CAS Number | Key Structural Difference | Potential Significance |
|---|---|---|---|
| (3S,4R)-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | 1049978-66-6 | Trifluoromethyl at para position on phenyl ring | Different electronic distribution and steric properties |
| (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | 2377005-22-4 | Trifluoromethyl directly on pyrrolidine ring instead of phenyl ring | Modified conformational preferences and reactivity |
Comparison of Physical Properties
The physical properties of these related compounds reflect how small structural changes can influence chemical behavior:
| Property | 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | 4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid |
|---|---|---|
| Molecular Weight | 259.22 g/mol | 259.22 g/mol |
| Stereochemistry | (3S,4R) commonly studied | (3S,4R) commonly studied |
| Electronic Effects | Ortho-CF₃ creates localized electronic effects and potential steric hindrance | Para-CF₃ provides more distributed electronic effects with less steric impact |
The ortho-substituted trifluoromethyl group in 4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid likely creates a different conformational landscape compared to the para-substituted analog, which could impact binding interactions with biological targets .
| Supplier | Product Number | Product Description | Quantity | Price (USD) | Updated |
|---|---|---|---|---|---|
| TRC | T791803 | trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride | 10mg | $45 | 2021/12/16 |
| AK Scientific | 1172AA | trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | 25mg | $117 | 2021/12/16 |
| AK Scientific | 1172AA | trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1g | $853 | 2021/12/16 |
| American Custom Chemicals | HCH0036110 | (3S,4R)-4-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE-3-CARBOXYLIC ACID | 1g | $1033.73 | 2021/12/16 |
This pricing information indicates that the compound is primarily marketed as a specialty research chemical, with prices reflecting small-scale production and high purity requirements. The significant price differences between suppliers and quantities suggest variations in synthesis methods, purity levels, or market positioning .
Research Context and Significance of Trifluoromethyl Compounds
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